3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,4,5-trimethylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 3,4,5-trimethylpyrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving pyrazole derivatives.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with the active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Comparison:
- This compound has three methyl groups on the pyrazole ring, which can influence its reactivity and interactions compared to other derivatives.
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid has two methyl groups, which may result in different steric and electronic properties.
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid has only one methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Properties
IUPAC Name |
3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVFNLMLRHHDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360266 |
Source
|
Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890593-69-8 |
Source
|
Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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